molecular formula C6H11NO B2924287 4-Ethoxybutanenitrile CAS No. 33563-82-5

4-Ethoxybutanenitrile

Cat. No.: B2924287
CAS No.: 33563-82-5
M. Wt: 113.16
InChI Key: CXSLXZVJPQQUAY-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, including moderate polarity due to the ether oxygen and the electron-withdrawing nitrile group. Ethoxy groups typically enhance lipophilicity compared to hydroxyl or amine substituents, making 4-Ethoxybutanenitrile suitable for organic synthesis intermediates or pharmaceutical precursors.

Properties

IUPAC Name

4-ethoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSLXZVJPQQUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile.

Scientific Research Applications

4-Ethoxybutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential therapeutic applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethoxybutanenitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Ethoxybutanenitrile and related nitriles:

Compound Name Structure Molecular Weight Key Features Applications/Reactivity
This compound CH₂CH₂CH(OCH₂CH₃)CN ~113.16 g/mol* Aliphatic nitrile with ethoxy group; moderate polarity, lipophilic Likely intermediate in organic synthesis (e.g., alkylation, hydrolysis reactions)
4-(2-Oxocyclohexyl)butanenitrile CH₂CH₂CH(C₆H₁₀O)CN (cyclohexanone substituent) 179.24 g/mol Bulky cyclohexanone group; increased steric hindrance, reduced polarity Research applications; potential precursor for ketone-functionalized polymers
4-[2-(Aminooxy)ethoxy]benzonitrile Aromatic benzonitrile with ethoxy-aminooxy chain (OCH₂CH₂ONH₂) 178.19 g/mol Aromatic core with polar aminooxy group; high reactivity for conjugation Click chemistry or bioconjugation probes
2-(Trimethylsilyloxy)-4-ethoxybutanenitrile CH₂CH(O-Si(CH₃)₃)CH₂CN ~187.33 g/mol* Silyl-protected hydroxyl group; enhanced stability toward hydrolysis Protective group strategy in multistep syntheses
4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile Aromatic nitrile with dimethylamino-cyano substituent (C₆H₄(N(CH₃)₂)CH₂CN) ~229.29 g/mol* Electron-deficient aromatic system; dual nitrile and tertiary amine functionality Pharmaceutical intermediates (e.g., anticonvulsant or kinase inhibitor candidates)

*Calculated based on molecular formulas where explicit data is unavailable.

Key Comparative Insights:

Reactivity: this compound’s ethoxy group is less polar than the aminooxy group in 4-[2-(aminooxy)ethoxy]benzonitrile , but more reactive than the silyl-protected derivative . The dimethylamino-cyano substituent in 4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile enables dual electronic effects (electron withdrawal from -CN and donation from -N(CH₃)₂), enhancing its utility in drug design .

Synthetic Utility: Silyl-protected derivatives (e.g., 2-(Trimethylsilyloxy)-4-ethoxybutanenitrile) are preferred in multistep syntheses due to their stability under acidic/basic conditions . Cyclohexanone-substituted nitriles (e.g., 4-(2-oxocyclohexyl)butanenitrile) face steric challenges in nucleophilic reactions compared to linear ethoxy analogs .

Safety Considerations :

  • Aliphatic nitriles like this compound may release toxic hydrogen cyanide (HCN) upon decomposition, requiring stringent handling protocols similar to 4-(2-oxocyclohexyl)butanenitrile .

Biological Activity

4-Ethoxybutanenitrile (C6_{6}H11_{11}N) is a nitrile compound with diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by empirical data and case studies.

This compound is characterized by the presence of an ethoxy group attached to a butanenitrile backbone. Its molecular structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on related compounds demonstrated that nitriles could inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 25-50 µg/mL against pathogens like Vibrio cholerae and Enterococcus faecalis .

Compound MIC (µg/mL) Target Pathogen
This compound25-50Vibrio cholerae
Related Nitrile Compounds25-50Enterococcus faecalis

Anti-inflammatory Effects

In anti-inflammatory research, compounds similar to this compound have shown higher anti-inflammatory activity compared to standard treatments like mefenamic acid. This suggests that nitriles could play a role in modulating inflammatory responses .

Case Study: Antimicrobial Peptides

A recent investigation into antimicrobial peptides highlighted the dual role of bioactive compounds in exhibiting both antimicrobial and anticancer properties. The study revealed that certain peptides with low molecular weights had significant activity against various pathogens while also showing anticancer effects . This duality may extend to this compound, warranting further investigation into its potential therapeutic applications.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship of nitriles has been explored extensively. Modifications in the ethyl group or the length of the carbon chain can significantly affect biological activity. Studies indicate that variations in these groups can enhance antimicrobial potency or reduce cytotoxicity towards human cells .

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